Cas no 473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE)

1-(3-FLUOROPHENYL)PROPYLAMINE 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUOROPHENYL)PROPYLAMINE
- 1-(3-fluorophenyl)-1-propanamine
- CTK4I9909
- MolPort-003-993-797
- PC3484
- SBB086933
- SureCN3577678
- AKOS010036682
- MFCD07784284
- SB76171
- SB76211
- SB45801
- Y11089
- SCHEMBL3577678
- A827194
- 473732-57-9
- 1-(3-fluorophenyl)propan-1-amine
- DTXSID40627639
-
- インチ: 1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
- InChIKey: LJVGBCCRQCRIJS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C(CC)N
計算された属性
- せいみつぶんしりょう: 153.095
- どういたいしつりょう: 153.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26A^2
じっけんとくせい
- 密度みつど: 1.039
- ふってん: 203.6°C at 760 mmHg
- フラッシュポイント: 86°C
- 屈折率: 1.508
- じょうきあつ: 0.3±0.4 mmHg at 25°C
1-(3-FLUOROPHENYL)PROPYLAMINE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 23-36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-FLUOROPHENYL)PROPYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F791750-10mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A019113063-5g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 5g |
$480.20 | 2023-09-01 | |
TRC | F791750-50mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
abcr | AB200032-250mg |
1-(3-Fluorophenyl)propylamine, 97%; . |
473732-57-9 | 97% | 250mg |
€217.70 | 2025-02-18 | |
abcr | AB200032-1g |
1-(3-Fluorophenyl)propylamine, 97%; . |
473732-57-9 | 97% | 1g |
€565.70 | 2025-02-18 | |
Apollo Scientific | PC3484-1g |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 97% | 1g |
£360.00 | 2025-02-21 | |
TRC | F791750-100mg |
1-(3-Fluorophenyl)propylamine |
473732-57-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
Alichem | A019113063-10g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 10g |
$741.34 | 2023-09-01 | |
Crysdot LLC | CD12070019-10g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 97% | 10g |
$905 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543381-1g |
1-(3-Fluorophenyl)propan-1-amine |
473732-57-9 | 98% | 1g |
¥3147.00 | 2024-05-12 |
1-(3-FLUOROPHENYL)PROPYLAMINE 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1-(3-FLUOROPHENYL)PROPYLAMINEに関する追加情報
Chemical Profile of 1-(3-Fluorophenyl)propylamine (CAS No. 473732-57-9)
1-(3-Fluorophenyl)propylamine, identified by the Chemical Abstracts Service Number (CAS No.) 473732-57-9, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a propylamine side chain attached to a fluorophenyl group, which imparts unique physicochemical properties and biological activities. The fluorine atom in the aromatic ring is a key structural feature that influences both the electronic distribution and metabolic stability of the molecule, making it a valuable scaffold for drug discovery.
The synthesis of 1-(3-Fluorophenyl)propylamine typically involves multi-step organic transformations, starting from commercially available fluorinated aromatic precursors such as 3-fluorobenzaldehyde or 3-fluorobenzyl chloride. The introduction of the propylamine moiety is commonly achieved through nucleophilic substitution or reductive amination reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications in pharmaceutical manufacturing.
One of the most compelling aspects of 1-(3-Fluorophenyl)propylamine is its potential as a building block for the development of novel therapeutic agents. The combination of the fluorophenyl group and the propylamine moiety creates a molecule with tunable pharmacokinetic and pharmacodynamic properties. Fluoroaromatic compounds are well-documented for their enhanced metabolic stability and improved bioavailability, while propylamine derivatives often exhibit favorable interactions with biological targets.
In recent years, 1-(3-Fluorophenyl)propylamine has been explored in several research studies aimed at identifying new pharmacological targets. For instance, its structural motif has been investigated as a potential ligand for enzymes involved in neurodegenerative diseases. The fluorine atom's ability to modulate electronic properties makes it an attractive feature for designing molecules that can interact with proteins in a highly specific manner. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells.
Furthermore, the use of 1-(3-Fluorophenyl)propylamine in medicinal chemistry extends beyond oncology. Researchers have also examined its potential in treating inflammatory disorders and central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier has been a focus of interest, as it could facilitate the development of treatments for neurological conditions such as Alzheimer's disease and Parkinson's disease. The propylamine group is particularly relevant here, as it can form hydrogen bonds with polar residues in biological targets, enhancing binding affinity.
The pharmacokinetic profile of 1-(3-Fluorophenyl)propylamine has been scrutinized through in vitro and in vivo studies. These investigations have revealed that the compound exhibits moderate solubility in water and lipids, which is advantageous for formulation development. Additionally, preliminary toxicity studies indicate that 1-(3-Fluorophenyl)propylamine is well-tolerated at therapeutic doses, although further long-term studies are necessary to fully assess its safety profile.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into aromatic rings can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and pharmacological activity. In the case of 1-(3-Fluorophenyl)propylamine, the fluorine atom contributes to electron-withdrawing effects that can enhance interactions with biological targets. This has led to interest in using this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
Advances in synthetic methodologies have also played a crucial role in expanding the utility of 1-(3-Fluorophenyl)propylamine. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production methods. These innovations are particularly important for pharmaceutical companies looking to develop new drugs rapidly without compromising on quality or cost.
The future direction of research involving 1-(3-Fluorophenyl)propylamine is likely to focus on expanding its therapeutic applications through interdisciplinary approaches. Collaborations between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical candidates. Additionally, computational modeling and artificial intelligence-driven drug design may accelerate the discovery process by predicting novel derivatives with enhanced efficacy and safety profiles.
In conclusion,1-(3-Fluorophenyl)propylamine (CAS No. 473732-57-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases, particularly those involving enzymes and receptors in the CNS and oncology fields. As synthetic chemistry continues to evolve, we can expect further advancements that will solidify its role as a key intermediate in medicinal biology.
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